
4-iodo-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
“4-iodo-N-(2,2,2-trifluoroethyl)benzamide” is a chemical compound. It contains an iodine atom and a trifluoroethyl group attached to a benzamide core .
Molecular Structure Analysis
The molecular structure of “4-iodo-N-(2,2,2-trifluoroethyl)benzamide” would consist of a benzene ring substituted with an iodine atom and a trifluoroethyl group attached via an amide linkage .Scientific Research Applications
Radiolabelling Applications
4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, demonstrates its application in the field of radiochemistry. The compound has been synthesized and radiolabelled with Na123I and Na125I, optimizing conditions using a Cu(I)-added exchange labelling reaction. This process shows significant efficiency and stability, indicating its potential for diagnostic and therapeutic applications in nuclear medicine (Tsopelas, 1999).
Bioconjugation and Stability Studies
Investigations into the in vivo stability of a series of astatinated benzamides and nido-carborane compounds in mice have provided insights into the potential of these compounds for bioconjugation purposes. The study suggests that compounds with higher bond strength, such as boron-astatine bonds in nido-carboranes, might offer increased stability against in vivo deastatination, underscoring their relevance in developing stable radiopharmaceuticals (Wilbur et al., 2004).
Dopamine Receptor Binding
Research on dopamine receptors has utilized compounds like [125I]iodosulpride, a highly sensitive and selective ligand for D-2 dopamine receptors. The widespread distribution of these receptors, as evidenced by this compound, suggests a broader physiological and pathophysiological role for cerebral dopamine receptors than previously recognized, highlighting the utility of such compounds in neuroscience research (Martres et al., 1985).
Antipathogenic Activity
Thiourea derivatives, including those with iodine substituents, have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research illustrates the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties, contributing to the broader field of antimicrobial resistance studies (Limban et al., 2011).
Synthetic Methodologies
Studies on synthetic methodologies using halogen and hydrogen bonding interactions have shed light on the assembly of complex structures. For instance, the use of halogen derivatives of tris(4-halophenyl)benzene-1,3,5-tricarboxamides, which form triple helical columns that can assemble into porous materials, demonstrates the versatility of halogen and hydrogen bonding in creating novel materials (Rajput et al., 2010).
properties
IUPAC Name |
4-iodo-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYGNLTUPOFBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(2,2,2-trifluoroethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



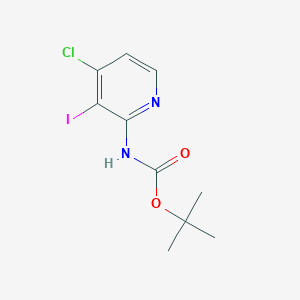
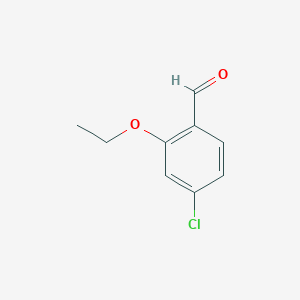
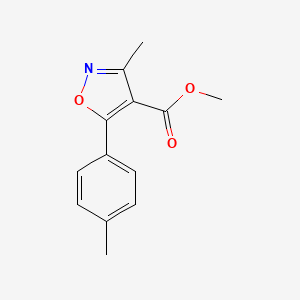
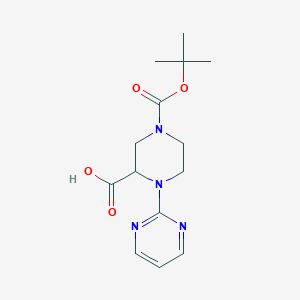
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
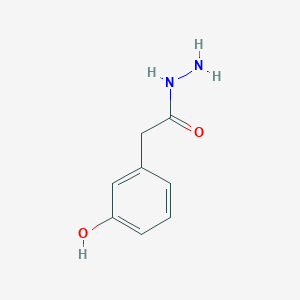
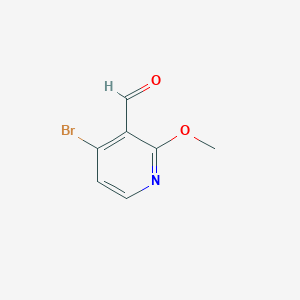
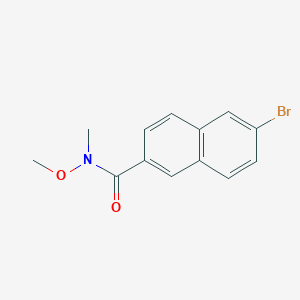
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
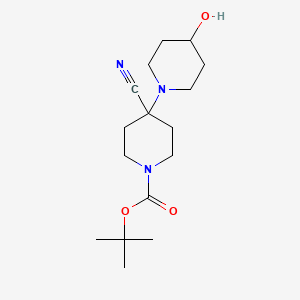


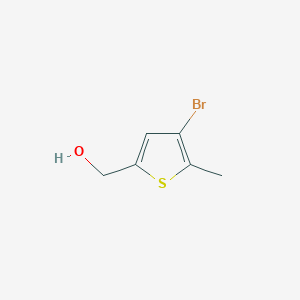
![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)